n,n'-Dibenzylethylene-d4-diamine
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Overview
Description
N,N’-Dibenzylethylene-d4-diamine: is a deuterated derivative of N,N’-dibenzylethylenediamine. It is a chemical compound with the molecular formula C16H16D4N2 and a molecular weight of 244.37 g/mol . This compound is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzylethylene-d4-diamine typically involves the reaction of deuterated benzylamine with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N,N’-dibenzylethylene-d4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzylethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N,N’-dibenzylethylene-d4-diamine oxide.
Reduction: Formation of reduced derivatives such as N,N’-dibenzylethylene-d4-diamine hydride.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-dibenzylethylene-d4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. The deuterated form of the compound is particularly useful in mechanistic studies due to its isotopic labeling, which allows for detailed analysis of reaction pathways and intermediates .
Comparison with Similar Compounds
N,N’-Dibenzylethylenediamine: The non-deuterated form of the compound, with similar chemical properties but without isotopic labeling.
N,N’-Diethyl-ethylenediamine: A similar diamine compound with ethyl groups instead of benzyl groups.
N,N’-Dimethyl-ethylenediamine: Another related compound with methyl groups instead of benzyl groups.
Uniqueness: N,N’-Dibenzylethylene-d4-diamine is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. The presence of deuterium atoms allows for the investigation of kinetic isotope effects and detailed mechanistic studies that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N,N'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
InChI Key |
JUHORIMYRDESRB-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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